molecular formula C18H25N3O4S B2836757 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1396871-11-6

4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2836757
CAS RN: 1396871-11-6
M. Wt: 379.48
InChI Key: GNVYEFVSXSFLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves the inhibition of certain enzymes and pathways that are essential for the growth and proliferation of cancer cells, viruses, and bacteria. It has been found to inhibit the activity of DNA polymerase, which is essential for the replication of DNA in cancer cells and viruses. Additionally, it has been shown to inhibit the activity of bacterial enzymes that are involved in the synthesis of cell wall components.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibitory effects on enzymes and pathways that are essential for the growth and proliferation of cancer cells, viruses, and bacteria. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to reduce the replication of viruses and bacteria, leading to their eventual death.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is its potent antitumor activity. It has been found to be effective against various types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, it has been studied for its potential as an antiviral and antibacterial agent, which could have significant implications for the treatment of infectious diseases.
However, one of the major limitations of this compound is its potential toxicity. It has been found to exhibit cytotoxic effects on normal cells, which could limit its potential as a therapeutic agent. Additionally, the synthesis of this compound is complex and requires the use of several chemical reagents, which could limit its scalability for large-scale production.

Future Directions

Despite the limitations, 4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide holds significant potential for future research. One of the major areas of future research could be the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies could be conducted to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Furthermore, research could be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.

Synthesis Methods

4-butoxy-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can be synthesized using a multistep process involving the reaction of several chemical reagents. The synthesis involves the reaction of 4-bromo-N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide with butyl lithium, followed by the reaction with butyl bromide to form the final product.

Scientific Research Applications

This compound has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential as an antiviral and antibacterial agent.

properties

IUPAC Name

4-butoxy-N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-4-5-12-25-16-6-8-17(9-7-16)26(23,24)20-10-11-21-13-19-15(3)14(2)18(21)22/h6-9,13,20H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVYEFVSXSFLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.